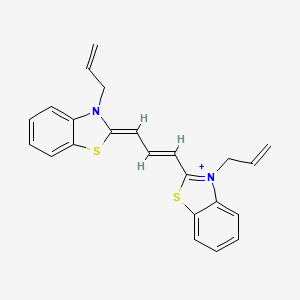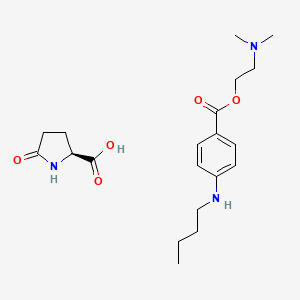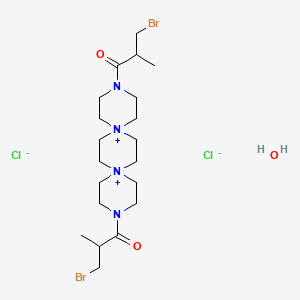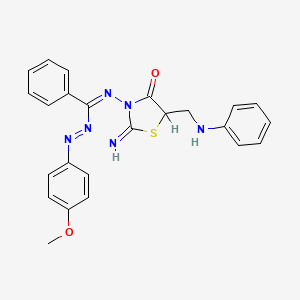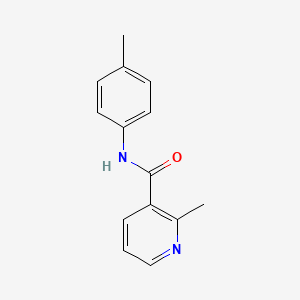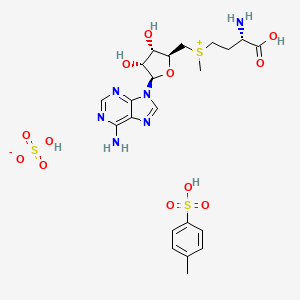
4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 282-171-3, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization processes. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H3)CH3+H2O
Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions. The decomposition reaction can be represented as follows:
(CH3C(CN)(N2H3)CH3→2CH3C(CN)N2H2
Common Reagents and Conditions: The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out under thermal conditions, often at temperatures ranging from 60°C to 80°C. The presence of solvents such as toluene or benzene can facilitate the reaction.
Major Products: The primary products of the decomposition reaction are free radicals, which can further react with monomers to form polymers. The specific products depend on the monomers used in the polymerization process.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, it is extensively used as a radical initiator in the polymerization of various monomers, including styrene, acrylonitrile, and methyl methacrylate. Its ability to generate free radicals makes it a valuable tool in the synthesis of polymers with specific properties.
Biology: In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate oxidative stress and its impact on cellular processes.
Medicine: In medicine, this compound is used in the development of drug delivery systems. Its ability to initiate polymerization reactions is utilized to create polymeric nanoparticles for targeted drug delivery.
Industry: In the industrial sector, 2,2’-Azobis(2-methylpropionitrile) is employed in the production of plastics, adhesives, and coatings. Its role as a radical initiator is crucial in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of radical species.
Comparison with Similar Compounds
Similar Compounds:
- Benzoyl peroxide
- Potassium persulfate
- 2,2’-Azobis(isobutyronitrile)
Uniqueness: Compared to other radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique due to its relatively low decomposition temperature and high efficiency in generating free radicals. This makes it particularly suitable for polymerization processes that require precise control over reaction conditions.
Conclusion
2,2’-Azobis(2-methylpropionitrile) is a versatile compound with significant applications in various fields. Its ability to generate free radicals makes it an essential tool in polymerization reactions, scientific research, and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action provides valuable insights into its role in advancing technology and scientific knowledge.
Properties
CAS No. |
84100-92-5 |
|---|---|
Molecular Formula |
C26H18N2O7S |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C26H18N2O7S/c27-24-21(13-20(30)22-23(24)26(32)19-4-2-1-3-18(19)25(22)31)35-16-9-11-17(12-10-16)36(33,34)28-14-5-7-15(29)8-6-14/h1-13,28-30H,27H2 |
InChI Key |
XHXIXAJCGSMLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




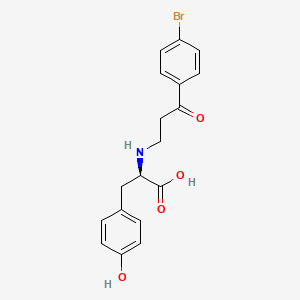

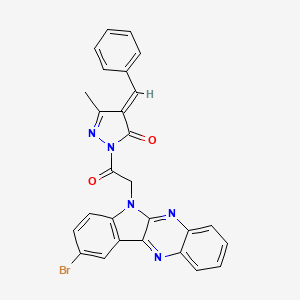
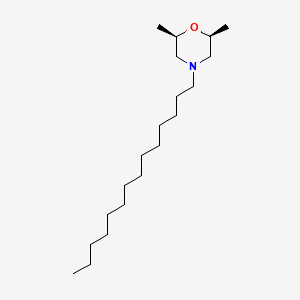
![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)

